5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C13H17N5O3S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications
Catalytic Protodeboronation and Alkene Hydromethylation
The compound has found relevance in organic synthesis due to its role in catalytic protodeboronation. Pinacol boronic esters, including alkyl boronic esters, are valuable building blocks in organic chemistry. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has been less explored . However, recent research has demonstrated a radical-based approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables a formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation process played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Thermal Decomposition Studies
In recent years, researchers have shown interest in the thermal behavior of fused-ring compounds due to their high energy content, insensitivity, and thermal stability. One such compound is “5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one.” To gain deeper insights into its thermal decomposition, scientists have employed techniques such as thermogravimetry (TG), differential scanning calorimetry (DSC), TG-DSC coupled with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), and adiabatic reaction calorimetry (ARC). These studies provide valuable information about its stability and decomposition pathways .
Toxicity Assessment
The compound “5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” (also known as “5,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one”) has been identified as a substance meeting the criteria of Article 57© of Regulation (EC) 1907/2006 (REACH) due to its classification as toxic for reproduction (category 1B) .
properties
IUPAC Name |
5,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-8-9(2)18-12(14-11(8)20)15-16-13(18)22-7-10(19)17-3-5-21-6-4-17/h3-7H2,1-2H3,(H,14,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMUWIHCTJAOCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)N3CCOCC3)NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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